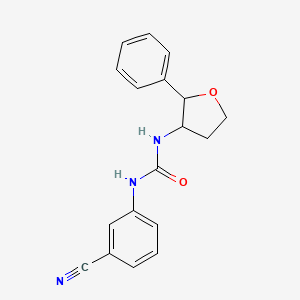![molecular formula C11H16N2O2S B7585303 N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)
N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide, commonly known as "HMPC," is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMPC is a heterocyclic compound that contains a pyrrole ring and a thiolane ring. The compound is synthesized using a multistep process that involves the reaction of several chemical reagents.
Mecanismo De Acción
The mechanism of action of HMPC involves the inhibition of specific enzymes and proteins in the target organism. In cancer cells, HMPC has been shown to inhibit the activity of the enzyme DNA polymerase, which is essential for DNA replication. In viruses, HMPC has been shown to inhibit the activity of the viral polymerase, which is essential for viral replication. In bacteria, HMPC has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HMPC vary depending on the target organism and the specific enzyme or protein that is inhibited. In cancer cells, HMPC has been shown to induce apoptosis, which is programmed cell death. In viruses, HMPC has been shown to prevent viral replication and reduce the viral load. In bacteria, HMPC has been shown to inhibit bacterial growth and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HMPC in lab experiments is its high potency and specificity for the target enzyme or protein. HMPC has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the main limitations of using HMPC in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the research and development of HMPC. One potential direction is the optimization of the synthesis process to reduce the cost and increase the yield of HMPC. Another potential direction is the development of novel derivatives of HMPC with improved potency and specificity for the target enzyme or protein. Additionally, the potential applications of HMPC in material science and agriculture warrant further investigation.
Métodos De Síntesis
The synthesis of HMPC involves the reaction of 3-hydroxythiolane with methyl acrylate, followed by the reaction of the resulting compound with methylamine and acetic anhydride. The final step involves the reaction of the resulting compound with 1,2-dibromoethane. The multistep synthesis process has been optimized to achieve high yields of HMPC.
Aplicaciones Científicas De Investigación
HMPC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HMPC has been shown to have anticancer, antiviral, and antibacterial properties. In agriculture, HMPC has been used as a pesticide and as a growth regulator for plants. In material science, HMPC has been used as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-13-5-2-3-9(13)10(14)12-7-11(15)4-6-16-8-11/h2-3,5,15H,4,6-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCGYHCFGLYSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2(CCSC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)
![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)

![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)
![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)
![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)

![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)